1,2,3-Trimethyl-4-Ethylbenzene
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Overview
Description
1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring. This reaction involves the use of an alkyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product . The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains various alkylbenzenes, which can be separated and purified through distillation and other refining processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-4-Ethylbenzene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alkylbenzenes by removing oxygen-containing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various alkylbenzenes.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
Scientific Research Applications
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interactions with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds and can undergo metabolic transformations in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1,2,3-Trimethylbenzene: Similar to 1,2,3-Trimethyl-4-Ethylbenzene but without the ethyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct reaction pathways and products compared to other trimethylbenzenes .
Properties
CAS No. |
61827-86-9 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
Origin of Product |
United States |
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